molecular formula C19H13N3O2 B12626111 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione CAS No. 918636-77-8

2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12626111
CAS No.: 918636-77-8
M. Wt: 315.3 g/mol
InChI Key: RKLZXOJFINTWPE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is notable for its unique structure, which combines an indene-dione core with a dihydroimidazoquinazoline moiety. This structural combination imparts the compound with distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indene-dione derivative with a dihydroimidazoquinazoline precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione involves the inhibition of key enzymes such as PI3K and HDAC. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression through HDAC inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione lies in its dual inhibitory activity against PI3K and HDAC, which makes it a promising candidate for the development of novel anticancer therapies. Its structural combination of an indene-dione core with a dihydroimidazoquinazoline moiety also provides a versatile scaffold for further chemical modifications and optimization .

Properties

CAS No.

918636-77-8

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

2-(2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)indene-1,3-dione

InChI

InChI=1S/C19H13N3O2/c23-16-11-5-1-2-6-12(11)17(24)15(16)19-21-14-8-4-3-7-13(14)18-20-9-10-22(18)19/h1-8,15H,9-10H2

InChI Key

RKLZXOJFINTWPE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=N1)C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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